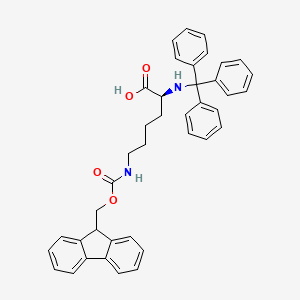

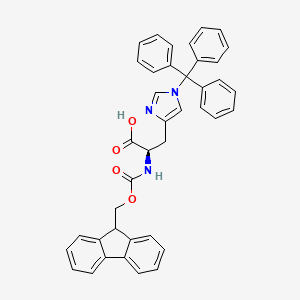

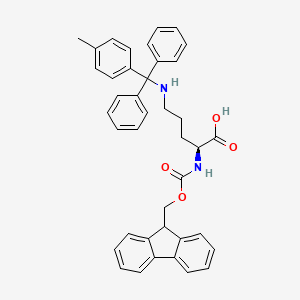

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610,78 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

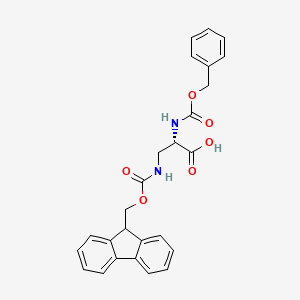

Solid Phase Synthesis Linkers

The molecule has been explored for its utility in solid phase synthesis, particularly as a linker. Bleicher et al. (2000) discuss the synthesis of related phenylfluorenyl-based compounds for use as new linkers in solid phase synthesis. These linkers show improved acid stability compared to standard trityl resins and allow for high yield and excellent purity in the release of carboxylic acids and amines after modifications Bleicher, Lutz, & Wuethrich, 2000.

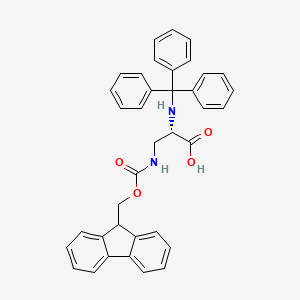

Synthesis of Amino Acids

Another area of research application is the synthesis of specific amino acids. Shimohigashi et al. (1976) explored the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, demonstrating a method for synthesizing and resolving these amino acids Shimohigashi, Lee, & Izumiya, 1976.

Peptide Synthesis

Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids, demonstrating a key step in peptide synthesis. This work involves the diastereoselective amidomethylation of certain enolates, showcasing the molecule's role in the synthesis of proteinogenic side chains Šebesta & Seebach, 2003.

Luminescent Molecular Crystals

Zhestkij et al. (2021) applied a derivative of the compound for the synthesis of luminescent molecular crystals, highlighting its utility in creating materials with stable photoluminescence under ambient conditions Zhestkij et al., 2021.

Fluorinated Compounds for Blood Substitutes

In the development of perfluorochemicals used as blood substitutes, Ono et al. (1985) discuss the electrochemical fluorination of partly fluorinated compounds, illustrating another aspect of the compound's applicability in creating medical materials Ono et al., 1985.

作用機序

Target of Action

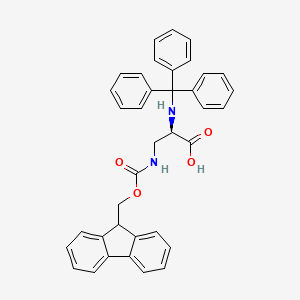

It’s known that fmoc-modified amino acids and short peptides have eminent self-assembly features . They show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Mode of Action

The mode of action of FMOC-ORN(MTT)-OH involves the self-assembly of Fmoc-modified amino acids and short peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This self-assembly is a kinetically rapid and thermodynamically rigid process .

Biochemical Pathways

The self-assembly of fmoc-modified amino acids and short peptides can potentially influence various biochemical processes .

Pharmacokinetics

The compound’s self-assembly features and hydrophobicity may influence its bioavailability .

Result of Action

The self-assembly of fmoc-modified amino acids and short peptides can potentially influence various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of FMOC-ORN(MTT)-OH. For example, the presence of certain halogens can exert a strong influence on the self-assembly of Fmoc-modified peptides .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYSGISHZIBOJC-QNGWXLTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。